Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzo[d]thiazole carbonyl group at the 1-position and a thioether-linked acetate ester at the 3-position. This structure combines a benzothiazole moiety—a bicyclic aromatic system with sulfur and nitrogen atoms—with a pyrrolidine scaffold, which is a five-membered saturated nitrogen ring.
Properties
IUPAC Name |
methyl 2-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-20-13(18)9-21-10-6-7-17(8-10)15(19)14-16-11-4-2-3-5-12(11)22-14/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHIYASXIIKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of benzo[d]thiazole-2-carbonyl chloride. This intermediate is then reacted with pyrrolidin-3-ylthioacetic acid under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, using a suitable solvent such as dichloromethane, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or triethylamine.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate is studied for its potential biological activities. It has shown promise as an antioxidant, antimicrobial, and anti-inflammatory agent.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has been found to exhibit cytotoxic properties, making it a candidate for the development of anticancer drugs.
Industry: In industry, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents attached to the pyrrolidine ring. Below is a detailed comparison with two closely related derivatives:
Methyl 2-((1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate
- Structural Features :
- Replaces the benzothiazole group with a 2-phenyl-1,2,3-triazole-4-carbonyl substituent.
- Retains the thioether-linked methyl acetate group.
- Molecular Formula : C₁₆H₁₈N₄O₃S
- Molecular Weight : 346.4 g/mol
- Key Differences: The triazole ring introduces three nitrogen atoms in a five-membered aromatic system, compared to the benzothiazole’s sulfur-nitrogen bicyclic structure. Triazoles are known for their metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to benzothiazoles.
Methyl 2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Structural Features :
- Substitutes the benzothiazole carbonyl with a (4-fluoro-3-methylphenyl)sulfonyl group.
- Maintains the thioether-acetate ester linkage.
- Molecular Formula: C₁₄H₁₈FNO₄S₂
- Molecular Weight : 347.4 g/mol
- Key Differences: The sulfonyl group (-SO₂-) replaces the carbonyl (-CO-) bridge, altering electronic and steric properties. The fluorinated aromatic ring may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs.
Structural and Functional Implications
Substituent Effects on Physicochemical Properties
*Estimated based on analogs. †Benzothiazoles are associated with antimicrobial and antitumor activities. ‡Triazoles are common in antifungal agents. §Sulfonyl groups are prevalent in sulfonamide antibiotics and kinase inhibitors.
Biological Activity
Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.39 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
1. Anticancer Activity
This compound has been investigated for its anticancer potential. The presence of the benzothiazole moiety is crucial as compounds containing this structure have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting that this compound possesses strong anticancer properties .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| A431 | 1.98 | 5.00 |
| Jurkat | 1.61 | 4.00 |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens, including strains of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Research Findings:
Recent studies indicated that derivatives of benzothiazole exhibit potent antibacterial activity against Mycobacterium tuberculosis, with some derivatives showing better inhibition than established antibiotics .
3. Acetylcholinesterase Inhibition
Another area of interest is the inhibitory effect on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated effective AChE inhibition, suggesting potential therapeutic applications .
In Vitro Assay Results:
In a comparative study, a related thiazole derivative exhibited an IC50 value of 2.7 µM against AChE, indicating that methyl derivatives may also possess similar activities .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of electron-donating groups on the thiazole ring enhances its anticancer activity, while substitutions at specific positions can significantly alter its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
